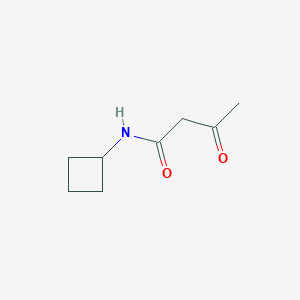

N-cyclobutyl-3-oxobutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

N-cyclobutyl-3-oxobutanamide |

InChI |

InChI=1S/C8H13NO2/c1-6(10)5-8(11)9-7-3-2-4-7/h7H,2-5H2,1H3,(H,9,11) |

InChI Key |

RGULGTYVGOVQNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC1CCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for N Cyclobutyl 3 Oxobutanamide and Analogues

Regioselective and Stereoselective Approaches to the N-cyclobutyl Moiety Construction

The cyclobutane (B1203170) ring, a common motif in various biologically active molecules, presents a significant synthetic hurdle due to its inherent ring strain. mdpi.com Modern organic synthesis has developed a range of methods to overcome this, with cycloaddition reactions being a cornerstone for ring formation. Furthermore, the generation of chiral cyclobutyl precursors is critical for accessing enantiomerically pure target molecules.

Cycloaddition Reactions for Cyclobutane Ring Formation

The most prevalent and effective method for constructing cyclobutane rings is the [2+2] cycloaddition reaction, which involves the coupling of two olefinic components. merckmillipore.compeptide.combiosynth.com These reactions can be initiated through various means, including thermal activation, photochemical irradiation, or transition-metal catalysis, each offering distinct advantages in terms of substrate scope and selectivity.

Photochemical [2+2] Cycloadditions: This classic approach utilizes UV or visible light to excite one of the alkene partners, often an enone, to a triplet state, which then undergoes a stepwise reaction with a ground-state alkene via a 1,4-diradical intermediate. mdpi.comencyclopedia.pub The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on the alkenes. Sensitizers like benzophenone or acetone are commonly used to facilitate the population of the necessary triplet state. mdpi.com

Thermal [2+2] Cycloadditions: While less common for simple alkenes due to high activation barriers, thermal cycloadditions are highly effective for activated alkenes, such as ketenes or fluorinated olefins. nih.gov For instance, the dimerization of tetrafluoroethylene to form octafluorocyclobutane is a well-established thermal process. nih.gov

Transition Metal-Catalyzed [2+2] Cycloadditions: Catalysis by transition metals like nickel, iron, or rhodium provides a powerful alternative for promoting [2+2] cycloadditions under milder conditions. These reactions often proceed through metallacyclopentane intermediates, allowing for greater control over regio- and stereoselectivity compared to their photochemical counterparts. merckmillipore.com Visible-light photocatalysis has also emerged as a potent strategy, enabling the cross-cycloaddition of enynes with alkenes to produce alkynyl cyclobutanes with high efficiency and selectivity. springernature.com

| Method | Activation | Key Intermediates | Key Features | Reference |

|---|---|---|---|---|

| Photochemical Cycloaddition | UV/Visible Light (often with sensitizer) | 1,4-Diradical (from triplet state) | Widely used for enones; regioselectivity depends on olefin electronics. | mdpi.comencyclopedia.pub |

| Thermal Cycloaddition | Heat | Concerted or stepwise diradical | Effective for activated alkenes like ketenes and fluoroalkenes. | nih.gov |

| Transition-Metal Catalyzed Cycloaddition | Ni, Fe, Rh, etc. | Metallacyclopentane | Milder conditions; high control over selectivity. | merckmillipore.com |

| Visible-Light Photocatalysis | Visible Light + Photocatalyst (e.g., Ir, Ru) | Excited state catalyst/substrate | High efficiency and functional group tolerance for cross-cycloadditions. | springernature.com |

Enantioselective Synthesis of Chiral Cyclobutyl Precursors

Accessing enantiopure N-cyclobutyl-3-oxobutanamide requires the synthesis of chiral cyclobutyl precursors, typically cyclobutylamine or a related intermediate. This is achieved through asymmetric synthesis, where chirality is introduced using a chiral catalyst or auxiliary.

Organocatalysis: Chiral Brønsted acids, such as N-triflyl phosphoramides, have been successfully employed to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes (BCBs) into valuable chiral cyclobutenes. researchgate.netrug.nl This method proceeds under mild conditions with low catalyst loading and demonstrates broad functional group compatibility. Similarly, chiral secondary amines can be used in combination with photocatalysis for enantioselective [2+2] cycloadditions of α,β-unsaturated aldehydes.

Transition-Metal Catalysis: Chiral transition-metal complexes are extensively used for asymmetric cycloadditions. For example, chiral rhodium Lewis acid catalysts can mediate visible-light-activated [2+2] photocycloadditions to produce cyclobutane products with excellent enantioselectivity (up to 99% ee). researchgate.net Copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes also provides a route to enantioenriched cyclobutanes.

| Strategy | Catalyst/Reagent Type | Example Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Organocatalytic Isomerization | Chiral Brønsted Acid (e.g., N-triflyl phosphoramide) | Bicyclo[1.1.0]butane to chiral cyclobutene | Metal-free, mild conditions, high enantiocontrol. | researchgate.netrug.nl |

| Asymmetric Photocatalysis | Chiral Rhodium Lewis Acid | [2+2] Cycloaddition of benzofurans and styrenes | High yields and excellent enantioselectivity. | researchgate.net |

| Asymmetric Hydroalkylation | Chiral Copper Hydride Complex | Intramolecular cyclization of tethered styrenes | Access to enantioenriched saturated cyclobutanes. | |

| Michael Addition | Chiral Squaramide Catalyst | Sulfa-Michael addition to cyclobutenes | High yield and enantioselectivity for functionalized thiocyclobutanes. | researchgate.net |

Methodologies for Amide Bond Formation at the Butanamide Core

The formation of the amide linkage between cyclobutylamine and the 3-oxobutanoic acid moiety is a critical step in the synthesis of the target compound. This can be accomplished through direct reaction with a suitable acylating agent like diketene or by using a variety of coupling reagents to join the amine with a carboxylic acid precursor.

Classical and Contemporary Coupling Reagent Systems

Amide bond formation is one of the most fundamental reactions in organic chemistry. While the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, numerous coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid component.

Carbodiimides: Classical reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. merckmillipore.compeptide.com To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are commonly included. merckmillipore.com

Onium Salts: Modern coupling reagents are often based on phosphonium or aminium (uronium) salts. Phosphonium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. uni-kiel.de Aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are prized for their high reactivity, fast reaction times, and low rates of epimerization. merckmillipore.compeptide.com HATU is particularly effective for sterically hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group. merckmillipore.com

Diketene Acylation: A common and direct industrial method for synthesizing acetoacetamides involves the reaction of an amine, such as cyclobutylamine, with diketene. This reaction proceeds readily, often without the need for a catalyst, to open the diketene ring and form the desired N-substituted 3-oxobutanamide.

| Reagent Class | Specific Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Classical, cost-effective; produces insoluble urea byproduct. | merckmillipore.compeptide.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | BOP | High reactivity; avoids HMPA byproduct compared to older reagents. | uni-kiel.de |

| (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP® | Very efficient, less racemization. | ||

| Aminium (Uronium) Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular, efficient, stable solutions. | |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very high reactivity, ideal for difficult couplings, less epimerization. | merckmillipore.com |

Chemo- and Regioselective Functionalization of 3-Oxobutanamides

The 3-oxobutanamide scaffold possesses multiple reactive sites: the acidic α-carbon situated between two carbonyl groups, the electrophilic ketone carbonyl, and the amide carbonyl. This allows for a variety of selective functionalization reactions.

α-Carbon Functionalization: The protons on the C2 carbon are significantly acidic (pKa ≈ 10-11) due to resonance stabilization of the resulting enolate anion by both adjacent carbonyl groups. youtube.com This allows for facile deprotonation with a suitable base (e.g., NaH, LDA) to form a nucleophilic enolate, which can then be reacted with various electrophiles. researchgate.netyoutube.com This is the basis for classical reactions such as α-alkylation and α-acylation to introduce substituents at this position.

Carbonyl Group Reactions: The ketone at C3 is more electrophilic than the amide carbonyl and can undergo nucleophilic addition reactions. For example, condensation reactions with amines or hydrazines can be directed to this position. The 3-oxobutanamide moiety can act as the 1,3-dicarbonyl component in reactions like the Hantzsch pyridine synthesis or the Biginelli reaction to form heterocyclic structures. mdpi.comnih.gov Michael addition of the enolate to α,β-unsaturated ketones is also a common transformation, leading to the formation of substituted pyridin-2-one derivatives. rsc.org

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are powerful tools for rapidly building molecular complexity. encyclopedia.pubrug.nlnih.gov The this compound scaffold is an ideal component for several well-known MCRs due to its active methylene (B1212753) group.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (or β-ketoamide), and urea (or thiourea) to produce dihydropyrimidinones (DHPMs). mdpi.comnih.gov By using this compound as the β-dicarbonyl component, DHPMs incorporating a cyclobutylamide moiety can be synthesized in a single step. These reactions are typically catalyzed by a Brønsted or Lewis acid. nih.gov

Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. A modified version can utilize a β-ketoamide like this compound as one of the active methylene components, leading to highly substituted pyridine derivatives.

The integration of the this compound scaffold into these MCRs provides an efficient pathway to libraries of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Sustainable and Green Chemistry Paradigms in Oxobutanamide Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is increasingly being scrutinized through the lens of green and sustainable chemistry. Traditional synthetic routes for amides often rely on stoichiometric coupling agents, hazardous solvents, and energy-intensive processes, which result in significant waste and poor atom economy nih.govreagent.co.uk. The principles of green chemistry provide a framework for developing more environmentally benign and efficient alternatives nih.govunipd.itbohrium.com. These principles guide the design of chemical processes to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like waste prevention, atom economy, catalysis, and the use of renewable feedstocks and safer solvents nih.govbohrium.com. In the context of this compound and its analogues, this involves exploring advanced methodologies such as biocatalysis, continuous flow chemistry, and microwave-assisted synthesis to improve sustainability.

Biocatalysis in Oxobutanamide Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and efficiency under mild, aqueous conditions nih.gov. The formation of the amide bond in oxobutanamides is a prime target for enzymatic methods, which can circumvent the need for traditional, wasteful coupling reagents nih.govrsc.org. Enzymes such as lipases, esterases, and transaminases have been successfully employed for amide synthesis nih.govrsc.org.

Lipases, for example, can catalyze the amidation of esters in non-aqueous or low-water environments to shift the equilibrium towards amide formation rsc.orggeorgiasouthern.edu. The synthesis of β-keto amides, the core structure of this compound, can be achieved by reacting a β-keto ester (like ethyl acetoacetate) with an amine (like cyclobutylamine) in the presence of a suitable lipase. This approach offers high chemoselectivity and avoids the need for protecting groups.

Research into the biocatalytic synthesis of various amides has demonstrated the potential of this technology. For instance, lipases such as Candida antarctica Lipase B (CALB) have shown broad applicability in resolving racemic amines via highly enantioselective acylation, a process that can be adapted for the synthesis of chiral oxobutanamide analogues unipd.it. Furthermore, ATP-dependent enzymes like amide bond synthetases can directly couple carboxylic acids and amines in aqueous media, representing a highly atom-economical route rsc.org.

Table 1: Examples of Biocatalytic Amide Synthesis Relevant to Oxobutanamides

| Enzyme Class | Acyl Donor Example | Amine Example | Key Advantages | Reference |

|---|---|---|---|---|

| Lipase (e.g., CALB) | Ethyl Acetoacetate | Primary Amines | High enantioselectivity, mild conditions, operates in organic media. | unipd.itrsc.org |

| Transaminase | Keto-esters | Amino Donors | Forms chiral amines that can cyclize to lactams; potential for chiral amide synthesis. | rsc.org |

| Amide Bond Synthetase | Carboxylic Acids | Primary Amines | ATP-dependent direct coupling, high atom economy, aqueous media. | rsc.org |

| Nitrile Hydratase | Nitriles | (Post-hydration) | Converts nitriles to primary amides under mild aqueous conditions. | nih.gov |

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for the synthesis of APIs, offering significant advantages in safety, efficiency, and scalability over traditional batch processing nih.govmit.edu. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time youtube.com. This enhanced control leads to higher yields, improved product purity, and minimized side reactions mit.edu.

For the synthesis of this compound, a flow process could involve the reaction of diketene or an acetoacetate ester with cyclobutylamine. The high surface-area-to-volume ratio in microreactors enables rapid heat transfer, allowing for the safe use of highly exothermic reactions or elevated temperatures to accelerate reaction rates mit.eduyoutube.com. This can reduce reaction times from hours to minutes mit.edu.

A multi-step synthesis can be "telescoped" in a continuous flow setup, where the output from one reactor is fed directly into the next without the need for isolating and purifying intermediates youtube.com. This drastically reduces solvent use, waste generation, and manual operations. For example, a continuous-flow process for N-acetylation of various amines has been developed using acetonitrile as a safe acetylating agent and alumina as a catalyst, achieving high conversions with a residence time of only 27 minutes nih.gov. This demonstrates a sustainable alternative to hazardous reagents like acetyl chloride or acetic anhydride nih.gov.

Table 2: Comparison of Batch vs. Flow Synthesis for Amidation Reactions

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave irradiation to heat reactions rasayanjournal.co.inajrconline.orgyoutube.com. Unlike conventional heating, which relies on thermal conductivity, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating rasayanjournal.co.inyoutube.com. This "in-core" heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes while improving product yields and purity youtube.comyoutube.com.

The synthesis of amides, including oxobutanamides, is particularly amenable to microwave assistance. Direct amidation of a carboxylic acid (3-oxobutanoic acid) with an amine (cyclobutylamine) can be performed efficiently under microwave irradiation, often without the need for a solvent nih.gov. Solvent-free reactions are a key goal of green chemistry, as they eliminate waste and the hazards associated with volatile organic compounds (VOCs) nih.gov. Reports on the synthesis of various amides show significant improvements with microwave technology. For instance, N-acylations that take hours under conventional reflux can be completed in minutes with microwave heating, often with higher yields rasayanjournal.co.inyoutube.com.

Table 3: Conventional vs. Microwave-Assisted Amide Synthesis

| Reaction Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Reference |

|---|---|---|---|

| N-acylation | 2-3 hours | 2-3 minutes | youtube.com |

| Synthesis of Triazole | 60 minutes / 45-60% | 10 minutes / Higher Yields | youtube.com |

| Nucleophilic Aromatic Substitution | 12-24 hours / 35-60% | 10 minutes / ~100% | youtube.com |

| Cyclodehydration | Long reaction times, harsh conditions | 1-8 minutes / 61-73% | nih.gov |

Use of Renewable Feedstocks and Green Solvents

A core principle of green chemistry is the use of renewable rather than depleting feedstocks reagent.co.uknih.gov. The carbon backbone of this compound could potentially be derived from biomass. For example, levulinic acid, a platform chemical readily obtained from the degradation of lignocellulosic biomass, can serve as a precursor for keto-acids and related structures dtu.dk. Similarly, amines can be synthesized from bio-based sources. Utilizing these renewable starting materials reduces the reliance on petrochemicals and contributes to a more sustainable chemical industry nih.govreagent.co.ukbohrium.com.

The choice of solvent is also critical, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact bohrium.com. Green solvents are derived from renewable resources, are less toxic, and are biodegradable reagent.co.uk. Water is an ideal green solvent due to its abundance and non-toxicity reagent.co.uk. Other alternatives include bio-based solvents, ionic liquids, and supercritical fluids like CO2 bohrium.com. Developing synthetic routes for oxobutanamides that can be performed in these greener solvents, or under solvent-free conditions as seen in some microwave-assisted reactions, is a key objective for sustainable synthesis rasayanjournal.co.innih.gov.

Mechanistic Investigations of Chemical Transformations Involving N Cyclobutyl 3 Oxobutanamide Scaffolds

Elucidation of Electron Transfer Pathways in Oxidative Derivatizations

Oxidative derivatizations of N-cyclobutyl-3-oxobutanamide are pivotal for introducing new functionalities. These transformations often proceed through complex electron transfer pathways, leading to a variety of interesting products.

In the presence of a suitable oxidizing agent, this compound can undergo single-electron transfer (SET) to generate a radical cation. This intermediate is highly reactive and can initiate a cascade of reactions. One plausible pathway involves the deprotonation of the α-carbon to form an α-carbonyl radical. This radical can then participate in intramolecular cyclization reactions. For instance, the radical could attack the cyclobutyl ring, leading to the formation of bicyclic products. The regioselectivity of this cyclization is governed by the stability of the resulting radical and the stereoelectronic requirements of the transition state. While specific studies on this compound are limited, research on related β-keto amides suggests that such radical cyclizations are feasible and can be a powerful tool for the synthesis of complex nitrogen-containing heterocycles. semanticscholar.orgsigmaaldrich.com

Metal catalysts play a crucial role in controlling the selectivity and efficiency of oxidative derivatizations of β-keto amides. researchgate.netresearchgate.net Transition metals like iron, copper, and palladium can facilitate oxidation through various mechanisms. For instance, an iron catalyst can promote the α-amination of ketones via an oxidative pathway. acs.org In the case of this compound, a metal catalyst could coordinate to the dicarbonyl moiety, activating the α-position towards oxidation. The reaction could proceed through the formation of a metal enolate, which then undergoes oxidation. acs.org Alternatively, the metal could act as a one-electron oxidant to generate the initial radical cation, as discussed in the previous section. The choice of metal, ligand, and oxidant can significantly influence the reaction outcome, allowing for the selective formation of different oxidized products. For example, nickelocene (B73246) has been used to catalyze the α-amidation of β-keto esters, a reaction that is thought to proceed through a radical mechanism. nih.gov

A proposed general mechanism for metal-catalyzed oxidation is presented in the table below.

| Step | Description |

| 1. Coordination | The metal catalyst coordinates to the β-dicarbonyl system of this compound. |

| 2. Enolate Formation | A base removes a proton from the α-carbon to form a metal enolate. |

| 3. Oxidation | The metal enolate is oxidized, either by an external oxidant or by the metal center itself (in the case of redox-active metals). |

| 4. Product Formation | The oxidized intermediate reacts further to form the final product, and the catalyst is regenerated. |

This is a generalized mechanism and the exact pathway can vary depending on the specific metal and reaction conditions.

The formation of an enolate is a critical step in many oxidative derivatizations of this compound. The regioselectivity of enolate formation is governed by kinetic and thermodynamic control. udel.eduochemacademy.combham.ac.ukyoutube.commasterorganicchemistry.com Deprotonation at the less substituted α-carbon (the methyl group) leads to the kinetic enolate, while deprotonation at the more substituted α-carbon (the methylene (B1212753) group adjacent to the amide) leads to the thermodynamic enolate.

The conditions for selective enolate formation are summarized below:

| Enolate Type | Conditions |

| Kinetic | Strong, sterically hindered base (e.g., LDA), low temperature (-78 °C), aprotic solvent. ochemacademy.com |

| Thermodynamic | Weaker base (e.g., NaH, alkoxides), higher temperature, longer reaction times. ochemacademy.com |

The choice of which enolate to generate is crucial as it dictates the site of subsequent oxidation. For instance, if a reaction requires the functionalization of the methyl group, kinetic conditions would be employed. Conversely, to functionalize the methylene group, thermodynamic conditions would be more appropriate. The stability of the resulting enolate is influenced by factors such as hyperconjugation and steric interactions. masterorganicchemistry.com The thermodynamic enolate is generally more stable due to the more substituted double bond. udel.edu

Detailed Analysis of Nucleophilic Additions and Substitutions at the Oxo- and Amide Functions

The this compound scaffold possesses two electrophilic centers: the ketone carbonyl carbon and the amide carbonyl carbon. The relative reactivity of these two sites towards nucleophiles is a key aspect of its chemistry. Generally, the ketone carbonyl is more electrophilic and therefore more susceptible to nucleophilic attack than the amide carbonyl. quora.comquora.comlibretexts.org This is due to the resonance donation of the nitrogen lone pair in the amide, which reduces the partial positive charge on the carbonyl carbon. quora.com

Nucleophilic addition to the ketone will typically proceed via a standard mechanism to form a tetrahedral intermediate, which can then be protonated to yield an alcohol. In contrast, nucleophilic attack at the amide carbonyl can lead to either addition or substitution, depending on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and harsh conditions can lead to the cleavage of the C-N bond.

Unraveling Complex Rearrangement Reactions and Fragmentation Processes

The strained cyclobutyl ring in this compound makes it susceptible to rearrangement and fragmentation reactions, particularly under thermal, photochemical, or catalytic conditions. nih.govnih.gov These reactions can lead to the formation of a diverse range of products, often with increased molecular complexity. While specific studies on this exact molecule are not abundant, general principles of amide and cyclobutane (B1203170) chemistry can provide insights into potential reaction pathways. nih.gov For instance, under certain conditions, the cyclobutyl ring could undergo ring-expansion or ring-opening reactions. Fragmentation of the amide bond is also a possibility, especially under mass spectrometry conditions. researchgate.net

The introduction of a diazo group at the α-position of this compound opens up a rich area of photochemistry. researchgate.netnih.govdntb.gov.ua Upon photolysis, α-diazo amides extrude nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then undergo a variety of reactions, with intramolecular C-H insertion being a particularly powerful transformation for the synthesis of cyclic compounds. nih.gov

In the case of an α-diazo analogue of this compound, the generated carbene could insert into a C-H bond of the cyclobutyl ring, leading to the formation of a bicyclic lactam. The regioselectivity of this insertion would depend on the proximity of the C-H bonds to the carbene and the stability of the transition state leading to insertion. Both β- and γ-lactams could potentially be formed. researchgate.netnih.gov Experimental studies on similar systems have shown that such intramolecular C-H insertions can proceed with high diastereoselectivity. nih.gov The mechanism is believed to involve a concerted, although not necessarily synchronous, insertion of the singlet carbene into the C-H bond. researchgate.net Recent advances have also explored the use of visible light in these transformations, offering a milder and more selective approach. mdpi.com

Thermal and Photolytic Decomposition Pathways of Related Diazo Compounds

The thermal and photolytic decomposition of diazo compounds, particularly α-diazo carbonyl compounds structurally related to derivatives of this compound, provides a powerful tool for generating reactive carbene intermediates. These intermediates can subsequently undergo a variety of transformations. The decomposition pathways are highly dependent on the reaction conditions, including temperature and the presence of light, as well as the molecular structure of the diazo compound. beilstein-journals.org

Thermal Decomposition:

Thermally induced decomposition of diazo compounds can proceed through several pathways. A primary pathway involves the unimolecular extrusion of dinitrogen gas (N₂) to yield a highly reactive carbene intermediate. beilstein-journals.org Another common route is a bimolecular reaction where the diazo compound attacks the carbene, leading to the formation of an azine. cdnsciencepub.com In some cases, the diazo compound may react with a solvent or another reactant before nitrogen extrusion occurs. beilstein-journals.org

The thermal stability of diazo compounds is significantly influenced by the electronic nature of the substituents alpha to the diazo group. beilstein-journals.orgimperial.ac.uk Donor/acceptor diazo compounds, which possess both an electron-donating and an electron-accepting group, exhibit a wide range of decomposition onset temperatures. For instance, a comprehensive study using Differential Scanning Calorimetry (DSC) on various diazo compounds revealed onset temperatures ranging from 75 °C to 160 °C. imperial.ac.uknih.govacs.org This variability is attributed to the electronic effects of the substituents and the degree of charge delocalization. imperial.ac.uk

The enthalpy of decomposition (ΔHD) is another critical parameter in understanding the thermal behavior of these compounds. For many diazo compounds lacking other energetic functional groups, the average enthalpy of decomposition is approximately -102 kJ mol⁻¹. imperial.ac.ukacs.org

Research Findings on Thermal Stability of Diazo Compounds:

| Compound | Tinit (°C) | Tonset (°C) | ΔHD (kJ mol⁻¹) |

| Ethyl (phenyl)diazoacetate | 114 | 124 | -130 |

| Methyl (phenyl)diazoacetate | 113 | 121 | -132 |

| tert-Butyl (phenyl)diazoacetate | 100 | 112 | -135 |

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 134 | 143 | -139 |

| Ethyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate | 149 | 154 | -131 |

| Ethyl 2-diazo-3-(4-nitrophenyl)-3-oxopropanoate | 135 | 140 | -138 |

| This table is generated based on data from multiple research papers on the thermal analysis of diazo compounds. acs.orgresearchgate.netfigshare.com |

Photolytic Decomposition:

Photochemical decomposition, initiated by light irradiation, offers an alternative method for generating carbenes from diazo compounds. rsc.org A key and widely utilized transformation of α-diazo carbonyl compounds upon photolysis is the Wolff rearrangement. tuni.fi This reaction involves the loss of dinitrogen, followed by a 1,2-rearrangement to form a ketene (B1206846) intermediate. tuni.fi The resulting ketene is a versatile species that can react with various nucleophiles. For example, in the presence of water, it yields a carboxylic acid, while alcohols lead to the formation of esters. tuni.fi

The mechanism of photolytic decomposition can be complex. Irradiation of a diazo compound can generate an excited-state species. This excited state can then either lose nitrogen to form a free carbene or be quenched by reacting with another molecule in the medium. tuni.fi The formation of a stable free carbene is generally favored when it is energetically less demanding and the excited state is short-lived. tuni.fi

In cases where the Wolff rearrangement is structurally disfavored, other reaction pathways for the photochemically generated carbene can dominate. cdnsciencepub.com These can include C-H insertion reactions, cyclopropanation of alkenes, or ylide formation. The specific products obtained depend on the substrate structure and the reaction environment. tuni.fi For example, the photolysis of 5-diazo-3-caren-2-one in aqueous dioxane resulted in the formation of the corresponding azine (7%) and 3-carene-2,5-dione (9%), demonstrating pathways other than the Wolff rearrangement. cdnsciencepub.com

Acid-Base Catalyzed Transformations and Associated Mechanistic Insights

The this compound scaffold contains both an amide and a β-keto functionality, making it susceptible to a range of acid and base-catalyzed transformations. The reactivity of these functional groups can be exploited for various synthetic modifications.

Acid-Catalyzed Transformations:

Under acidic conditions, the most common transformation for the amide group is hydrolysis. Although amides are generally unreactive due to resonance stabilization, hydrolysis can be achieved under harsh conditions, such as with strong acid and heat. youtube.com

The mechanism of acid-catalyzed amide hydrolysis involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the amide. This step increases the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine or ammonia).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the amine (in this case, cyclobutylamine).

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the carboxylic acid product (3-oxobutanoic acid) and the protonated amine.

In addition to hydrolysis, the β-keto group can participate in acid-catalyzed reactions. For instance, enolization can be catalyzed by acid, which can be a key step in subsequent reactions such as halogenation at the α-carbon.

Base-Catalyzed Transformations:

In the presence of a strong base, the amide group of this compound can also undergo hydrolysis.

The mechanism for base-catalyzed amide hydrolysis proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (cyclobutylamide anion) as the leaving group. This is typically the rate-determining step as the amide anion is a poor leaving group.

Acid-Base Reaction: The expelled amide anion is a very strong base and will immediately deprotonate the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. youtube.com

Protonation: A final acidic workup step is required to protonate the carboxylate anion to furnish the final carboxylic acid product. youtube.com

The β-dicarbonyl nature of the this compound scaffold also allows for facile deprotonation at the C2 position (the methylene group between the two carbonyls) under basic conditions. This generates a stabilized enolate, which can act as a nucleophile in various C-C bond-forming reactions, such as alkylations and aldol (B89426) condensations. This reactivity is a cornerstone of the synthetic utility of β-keto amides. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for N Cyclobutyl 3 Oxobutanamide Derivatives

X-ray Crystallography for Precise Molecular Conformation and Supramolecular Assembly Analysis

Table 1: Representative Crystallographic Data for an N-Aryl-3-oxobutanamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.4113 |

| b (Å) | 4.9076 |

| c (Å) | 28.8889 |

| Z | 8 |

| Hydrogen Bonds | N-H···O=C |

Data based on the crystal structure of N-(4-Ethoxyphenyl)-3-oxobutanamide. researchgate.net

Neutron Crystallography for Definitive Hydrogen Atom Localization and Protonation State Assignment

While X-ray crystallography provides excellent information about heavier atoms, locating hydrogen atoms with high precision can be challenging. Neutron crystallography overcomes this limitation as neutrons scatter effectively from atomic nuclei, including protons and deuterons. This technique is particularly insightful for studying β-keto amides like N-cyclobutyl-3-oxobutanamide, which can exhibit keto-enol tautomerism.

Neutron diffraction studies on related β-dicarbonyl compounds, such as benzoylacetone and dibenzoylmethane, have been instrumental in definitively determining the position of the enolic hydrogen. ruc.dkresearchgate.net These studies can distinguish between a symmetric hydrogen bond, where the proton is shared equally between the two oxygen atoms, and an asymmetric hydrogen bond, where the proton is closer to one oxygen than the other. ruc.dkresearchgate.net For this compound derivatives that may exist in the enol form, neutron diffraction would unambiguously establish the protonation state of the dicarbonyl moiety, revealing whether the proton resides in a single or double potential well. researchgate.net This information is critical for understanding the electronic structure and reactivity of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information. The chemical shifts and coupling constants of the protons and carbons in the cyclobutyl ring, the butanamide backbone, and any substituents can be assigned to confirm the molecular connectivity.

Due to the partial double-bond character of the amide C-N bond, rotation around this bond is often restricted at room temperature. This can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. For example, in N,N-disubstituted acetamides, the two substituents on the nitrogen can be non-equivalent, giving rise to separate sets of resonances. chemicalbook.com A similar effect could be anticipated for certain this compound derivatives, depending on the substitution pattern and the temperature of the measurement. Variable temperature NMR studies can be employed to determine the energy barrier for this rotational process. chemicalbook.com

Furthermore, NMR is a powerful technique to study the keto-enol tautomerism in solution. The presence of both tautomers would be indicated by two distinct sets of NMR signals. The ratio of the keto and enol forms can be determined by integrating the respective peaks, and this ratio is often dependent on the solvent and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃-C=O | ~2.2 | s |

| -C(=O)-CH₂-C(=O)- | ~3.5 | s |

| N-H | ~7.5 | br s |

| N-CH- | ~4.2 | m |

| Cyclobutyl-CH₂ | ~2.0-2.3 | m |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₃-C=O | ~30 |

| -C(=O)-CH₂-C(=O)- | ~50 |

| N-CH- | ~48 |

| Cyclobutyl-CH₂ | ~31 |

| Cyclobutyl-CH | ~18 |

| Amide C=O | ~165 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound and its derivatives. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The IR spectrum of a typical β-keto amide will show strong absorption bands for the two carbonyl groups. The amide carbonyl (Amide I band) usually appears in the region of 1630-1680 cm⁻¹, while the ketone carbonyl absorbs at a higher frequency, typically around 1715-1730 cm⁻¹. The N-H stretching vibration of the secondary amide gives rise to a characteristic band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and methyl groups are observed around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C bond vibrations within the cyclobutyl ring and the butanamide backbone would be more prominent in the Raman spectrum. In cases where the molecule forms intermolecular hydrogen bonds in the solid state, shifts in the positions of the N-H and C=O stretching bands can be observed between the solid-state and solution-state spectra.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200-3400 |

| C-H (sp³) | Stretch | 2850-3000 |

| C=O (Ketone) | Stretch | 1715-1730 |

| C=O (Amide I) | Stretch | 1630-1680 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion is influenced by the presence of the amide and ketone functional groups. Common fragmentation pathways for amides include α-cleavage to the carbonyl group and McLafferty rearrangement. For β-keto amides, cleavage between the two carbonyl groups is also a characteristic fragmentation pathway. The cyclobutyl group can also undergo fragmentation, typically through the loss of ethylene (C₂H₄). The analysis of the masses of the fragment ions allows for the elucidation of the structure of the parent molecule.

Table 5: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 15]⁺ | Loss of CH₃ |

| [M - 43]⁺ | Loss of CH₃CO |

| [M - 56]⁺ | Loss of C₄H₈ (cyclobutane) or 2 x C₂H₄ |

| 85 | [CH₃COCH₂CO]⁺ |

| 70 | [C₄H₈N]⁺ |

Computational Chemistry and Theoretical Studies of N Cyclobutyl 3 Oxobutanamide Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For N-cyclobutyl-3-oxobutanamide, DFT would be instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of various reactions, such as enolate formation or nucleophilic attack at the carbonyl carbons.

For instance, a DFT study could elucidate the mechanism of tautomerization between the keto and enol forms of the 3-oxobutanamide moiety. This would involve locating the transition state for the proton transfer and calculating the associated activation energy. Such calculations provide insights into the reactivity of the molecule in different chemical environments.

Table 1: Hypothetical DFT-Calculated Parameters for this compound Tautomerization

| Parameter | Keto Tautomer | Transition State | Enol Tautomer |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 15.2 | 8.5 |

| Key Bond Length (C-C=O) Å | 1.51, 1.22 | 1.45, 1.28 | 1.36, 1.35 |

| Imaginary Frequency (cm⁻¹) | N/A | -1250 | N/A |

Note: This table is illustrative and not based on published experimental data.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. These methods are particularly valuable for predicting spectroscopic properties. For this compound, ab initio calculations could provide highly accurate predictions of its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. Comparing these theoretical spectra with experimental data is a crucial step in structure verification and characterization.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations can be employed to explore these different conformations over time. By simulating the motion of atoms based on a force field, MD provides a dynamic picture of the molecule's behavior in various environments, such as in a solvent or interacting with a protein.

An MD simulation would reveal the preferred conformations of the cyclobutyl ring relative to the butanamide chain and how these conformations interconvert. This information is critical for understanding how the molecule might fit into a binding site of a biological target.

Advanced Docking Studies for Predictive Ligand-Macromolecule Interaction Modes (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be essential to hypothesize its interaction with specific protein targets. The process involves placing the molecule in various orientations and conformations within the binding site of a protein and scoring these poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The results can guide the design of more potent analogs in drug discovery efforts.

Theoretical Prediction of Molecular Descriptors and Their Relationship to Chemical Behavior

A wide range of molecular descriptors can be calculated to quantify various aspects of a molecule's structure and properties. These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, these would include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Including dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Table 2: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 155.21 g/mol | Basic physical property |

| LogP | 0.85 | Lipophilicity and solubility |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Membrane permeability |

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Chemical stability and reactivity |

Note: This table is illustrative and not based on published experimental data.

Bond Critical Point Analysis and Interatomic Interactions within the Compound

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond (e.g., covalent vs. ionic or closed-shell interaction). For this compound, QTAIM analysis could be used to characterize the strength and nature of all covalent bonds and to identify any non-covalent interactions, such as intramolecular hydrogen bonds, that contribute to its conformational stability.

Role As a Privileged Synthetic Intermediate and Building Block in Complex Molecular Architectures

Incorporation into Peptidomimetic Frameworks for Structural Mimicry

The rigid and puckered conformation of the cyclobutane (B1203170) ring makes it an attractive component for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. pharmablock.comnih.gov The incorporation of cyclobutane-containing building blocks into peptide backbones can enforce specific conformations, a crucial factor for biological activity and bioavailability. nih.gov This conformational constraint can lead to enhanced binding affinity for biological targets and improved resistance to enzymatic degradation.

The cyclobutyl group in N-cyclobutyl-3-oxobutanamide can serve as a scaffold to introduce conformational rigidity in peptide analogues. nih.gov While direct studies on this compound in this context are not extensively documented, the principles derived from the use of cyclobutane-containing amino acids are highly relevant. For instance, the defined stereochemistry of substituted cyclobutane rings can direct the spatial orientation of pharmacophoric groups, mimicking the presentation of side chains in natural peptides. nih.gov This approach has been successfully employed to create peptide mimics with improved properties.

Table 1: Influence of Cycloalkane Moieties on Peptide Conformation

| Cycloalkane Moiety | Conformational Effect | Potential Advantage in Peptidomimetics |

| Cyclopropane | High ring strain, rigid | Induces sharp turns and rigidifies local structure |

| Cyclobutane | Puckered conformation, rigid | Restricts backbone flexibility, mimics beta-turns |

| Cyclopentane | Envelope/twist conformations, flexible | Introduces moderate conformational constraint |

| Cyclohexane | Chair/boat conformations, flexible | Can act as a hydrophobic scaffold |

This table illustrates the general conformational effects of different cycloalkanes when incorporated into peptide backbones, providing a rationale for the use of the cyclobutyl group for structural mimicry.

Utilization in the Modular Construction of Biologically Inspired Molecular Scaffolds

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a cornerstone of modern drug discovery. The cyclobutane unit is increasingly recognized as a valuable three-dimensional (3D) scaffold in this context. nih.gov Its well-defined geometry and the potential for stereochemically diverse substitution patterns make it an ideal core for the construction of molecular scaffolds. pharmablock.com

This compound can be envisioned as a modular building block where the cyclobutane ring acts as a central scaffold. nih.gov The amide and ketone functionalities provide convenient handles for the attachment of various functional groups or for elaboration into more complex structures. This modular approach allows for the systematic exploration of chemical space and the optimization of biological activity. The inherent rigidity of the cyclobutane scaffold can also contribute to improved pharmacokinetic properties by reducing the entropic penalty upon binding to a target. nih.gov

Precursor in the Synthesis of Diverse Heterocyclic Compound Classes

The beta-ketoamide functionality of this compound is a highly versatile precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The presence of an active methylene (B1212753) group flanked by two carbonyls allows for a rich reaction chemistry, leading to the formation of pyridines, pyrimidines, thiophenes, and other important heterocyclic systems.

Synthesis of Pyridines and Pyridones:

One of the most well-established applications of beta-ketoamides is in the Hantzsch pyridine synthesis. fiveable.mewikipedia.orgorganic-chemistry.orgchemtube3d.com This multicomponent reaction involves the condensation of a beta-ketoamide (or beta-ketoester), an aldehyde, and a nitrogen source (like ammonia) to produce dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org The use of this compound in this reaction would lead to the formation of N-cyclobutyl-substituted pyridines. Similarly, reactions with activated methylene compounds can yield substituted 2-pyridones. mdpi.comnih.govchemrxiv.org

Synthesis of Pyrimidines and Pyrimidinones:

The Biginelli reaction is another powerful multicomponent reaction that utilizes beta-ketoamides to construct dihydropyrimidinones. organic-chemistry.org This acid-catalyzed condensation of a beta-ketoamide, an aldehyde, and urea or thiourea provides a straightforward route to this important class of heterocycles. organic-chemistry.org this compound can serve as the 1,3-dicarbonyl component in this reaction, yielding pyrimidinones bearing a cyclobutyl substituent. Furthermore, condensation reactions of beta-ketoamides with amidines are a common method for the synthesis of substituted pyrimidines. researchgate.netrsc.orgmdpi.comorganic-chemistry.orgnih.gov

Synthesis of Thiophenes:

The Gewald reaction offers a convenient method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgderpharmachemica.com This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. organic-chemistry.org While the classical Gewald reaction does not directly use a beta-ketoamide, variations and related syntheses of thiophenes often start from 1,3-dicarbonyl compounds, highlighting the potential of this compound as a precursor. researchgate.netnih.gov

Table 2: Prominent Named Reactions for Heterocycle Synthesis Utilizing β-Ketoamides

| Named Reaction | Reactants | Product Heterocycle |

| Hantzsch Pyridine Synthesis | β-ketoamide, aldehyde, ammonia | Pyridine |

| Biginelli Reaction | β-ketoamide, aldehyde, urea/thiourea | Dihydropyrimidinone |

| Gewald Aminothiophene Synthesis (related) | (Starting from 1,3-dicarbonyls) | Thiophene |

This interactive table summarizes key named reactions where this compound could serve as a key building block for the synthesis of diverse heterocyclic systems.

Application in the Construction of Complex Polycyclic Ring Systems

The reactivity of this compound can be harnessed for the construction of more complex polycyclic and fused ring systems. The combination of the cyclobutane ring and the reactive beta-ketoamide moiety allows for the application of various cyclization and cycloaddition strategies.

Intramolecular cyclization reactions are a powerful tool for the synthesis of polycyclic frameworks. nih.govresearchgate.netrsc.org For instance, the active methylene group of the beta-ketoamide can be functionalized with a group capable of reacting with the cyclobutane ring or a substituent on the nitrogen atom, leading to the formation of fused or bridged ring systems.

Furthermore, the enolate or enamine derivatives of this compound can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis, and appropriately modified derivatives of this compound could act as dienophiles. nih.govnih.gov The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing cyclopentenones, which are versatile intermediates for the synthesis of complex polycyclic natural products. wikipedia.orgtcichemicals.comjk-sci.comscripps.eduyoutube.com The alkene or alkyne functionality could be tethered to the this compound molecule to facilitate intramolecular versions of these reactions, leading to the rapid assembly of complex polycyclic architectures.

Design and Synthesis of Advanced Analogues and Derivatives of N Cyclobutyl 3 Oxobutanamide

Structure-Guided Design Principles for Modulating Chemical Reactivity and Selectivity

The rational design of N-cyclobutyl-3-oxobutanamide analogues is deeply rooted in understanding the interplay between the molecule's three-dimensional structure and its chemical behavior. The inherent reactivity of the β-keto amide functionality, characterized by the electrophilic nature of the two carbonyl carbons and the nucleophilicity of the enolate form, provides a versatile platform for chemical modification. Structure-guided design principles leverage computational modeling and empirical data to predict how structural changes will influence this reactivity and the selectivity of subsequent transformations.

Key to this approach is the modulation of the electronic environment of the butanamide backbone. The introduction of electron-withdrawing or electron-donating groups at various positions can significantly alter the reactivity of the carbonyl groups and the acidity of the α-protons. For instance, the strategic placement of an electron-withdrawing substituent on the cyclobutyl ring could enhance the electrophilicity of the amide carbonyl, making it more susceptible to nucleophilic attack. Conversely, modifications that increase electron density in the β-dicarbonyl system could favor reactions at the α-carbon.

Furthermore, steric hindrance plays a crucial role in directing the selectivity of reactions. The bulky nature of the cyclobutyl group can be exploited to shield one face of the molecule, thereby directing incoming reagents to the less hindered face. This principle is paramount in achieving stereoselective syntheses of advanced analogues. Computational tools, such as molecular docking and density functional theory (DFT) calculations, are invaluable in predicting the steric and electronic effects of potential modifications, allowing for the in silico screening of virtual libraries of analogues before their synthesis.

Systematic Exploration of N-Substituent Effects on Molecular Properties and Transformations

The cyclobutane (B1203170) ring, with its puckered conformation, offers a unique three-dimensional scaffold that can be strategically functionalized. nih.govru.nl The introduction of substituents on the cyclobutyl ring can have a profound impact on the molecule's properties. For example, the addition of polar groups, such as hydroxyl or amino moieties, can increase aqueous solubility, while the incorporation of fluorinated substituents can enhance metabolic stability and binding affinity. nih.gov

The following table illustrates the predicted effects of various substituents on the N-cyclobutyl ring on key molecular properties, based on general principles observed in medicinal chemistry.

| Substituent on Cyclobutyl Ring | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Aqueous Solubility | Predicted Effect on Metabolic Stability |

| -H (unsubstituted) | Baseline | Baseline | Baseline |

| -CH3 | Increase | Decrease | May slightly increase |

| -OH | Decrease | Increase | Potential site for metabolism |

| -F | Slight Increase | Slight Decrease | Generally increases |

| -CF3 | Significant Increase | Significant Decrease | Significantly increases |

| -NH2 | Decrease | Increase | Potential site for metabolism |

These modifications also influence the reactivity of the amide nitrogen and the adjacent carbonyl group. The electronic nature of the substituent can alter the electron density on the nitrogen atom, thereby affecting its nucleophilicity and the rotational barrier of the N-C(O) bond. Such changes can, in turn, influence the molecule's conformation and its ability to interact with biological targets.

Functionalization at the Butanamide Chain and Carbonyl Positions

The butanamide chain of this compound offers multiple sites for functionalization, allowing for the introduction of diverse chemical motifs. The α-carbon, situated between the two carbonyl groups, is particularly reactive due to the acidity of its protons and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. This allows for the introduction of a wide array of substituents at this position, enabling the synthesis of a diverse library of analogues.

The two carbonyl groups also present opportunities for modification. The ketone at the 3-position can be selectively reduced to a secondary alcohol, introducing a new chiral center and a hydrogen bond donor/acceptor group. Alternatively, it can be converted to other functional groups, such as imines or thioacetals. The amide carbonyl, while generally less reactive, can also be targeted for transformations, such as reduction to an amine or reaction with organometallic reagents.

The following table summarizes some of the key functionalization strategies for the butanamide chain and their potential outcomes.

| Position of Functionalization | Reaction Type | Potential New Functional Group | Impact on Molecular Properties |

| α-Carbon | Alkylation | Alkyl, Aryl, etc. | Increased steric bulk, altered lipophilicity |

| α-Carbon | Aldol Condensation | β-Hydroxy ketone | Increased polarity, new chiral center |

| 3-Carbonyl (Ketone) | Reduction | Secondary Alcohol | Increased polarity, H-bond donor/acceptor |

| 3-Carbonyl (Ketone) | Reductive Amination | Amine | Introduction of a basic center, increased polarity |

| 1-Carbonyl (Amide) | Reduction | Amine | Removal of carbonyl, increased flexibility |

Stereochemical Variation and Its Impact on Molecular Recognition Properties

Stereochemistry plays a pivotal role in molecular recognition, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its environment, particularly with biological macromolecules. The this compound scaffold presents several opportunities for stereochemical variation, each of which can have a significant impact on the molecule's properties.

The cyclobutane ring itself can possess stereocenters. For instance, a 1,2- or 1,3-disubstituted cyclobutane can exist as cis and trans isomers. These isomers will have distinct three-dimensional shapes and will orient the butanamide chain in different spatial arrangements. This can dramatically affect how the molecule fits into a binding pocket of a protein or interacts with a surface. nih.gov The stereoselective synthesis of these substituted cyclobutane precursors is therefore a critical aspect of designing advanced analogues. nih.gov

Furthermore, as mentioned previously, functionalization of the butanamide chain, for example, through the reduction of the ketone at the 3-position, can introduce new chiral centers. The resulting diastereomers can exhibit vastly different biological activities and physicochemical properties due to their distinct spatial arrangements of functional groups.

The study of how these stereochemical variations affect molecular recognition often involves techniques such as X-ray crystallography to determine the precise three-dimensional structure of the molecule and its complexes, and computational modeling to simulate and analyze binding interactions. A deep understanding of these structure-property relationships is essential for the design of analogues with enhanced selectivity and efficacy. The ability to control the stereochemistry of this compound derivatives is a powerful tool for fine-tuning their molecular recognition properties.

Mechanistic Basis of Biological Interactions with N Cyclobutyl 3 Oxobutanamide Containing Ligands in Vitro Studies

Enzyme Active Site Recognition and Covalent Adduct Formation Mechanisms

Ligands incorporating the N-cyclobutyl-3-oxobutanamide fragment often function as covalent inhibitors. nih.govnih.gov This mechanism involves the formation of a stable chemical bond between the ligand and a nucleophilic amino acid residue within the enzyme's active site. nih.gov Typically, an electrophilic group, or "warhead," on the inhibitor is positioned to react with a catalytic residue, such as the thiolate of a cysteine. nih.govnih.gov

In the case of hybrid inhibitors derived from boceprevir (B1684563) and narlaprevir (B1676965) targeting SARS-CoV-2 Mpro, the inhibitor's keto-warhead reacts with the catalytic Cys145. nih.govnih.gov This reaction leads to the formation of a hemithioketal, a type of covalent adduct. nih.gov The formation of this covalent bond is a key step in the inhibition of the enzyme's catalytic activity. The recognition process is highly specific, guided by a series of non-covalent interactions that correctly orient the ligand within the active site before the covalent bond is formed.

Analysis of Oxyanion Hole Interactions and Stabilization

Oxyanion holes are common features in enzyme active sites that stabilize negatively charged transition states during catalysis through hydrogen bonding. nih.gov In the context of Mpro inhibitors containing the this compound moiety, the formation of the covalent adduct with Cys145 generates a negatively charged oxyanion from the inhibitor's keto-warhead. nih.govnih.govresearchgate.net

This negatively charged oxygen is stabilized by interactions within the enzyme's oxyanion hole. researchgate.net Joint X-ray/neutron crystallography studies have demonstrated that this stabilization is achieved through a hydrogen bond with the main chain amide N-H of Cys145. nih.gov This interaction mimics the natural transition state of peptide bond hydrolysis, effectively blocking the enzyme's function. The ability of the ligand to engage and be stabilized by the oxyanion hole is crucial for its inhibitory potency.

Characterization of Specific Amino Acid Residue Contacts (e.g., hydrogen bonding, hydrophobic packing)

The binding affinity and specificity of ligands containing the this compound moiety are determined by a network of interactions with various subsites of the enzyme's active site. For SARS-CoV-2 Mpro, which has subsites designated S1, S2, etc., these interactions are critical. nih.govnih.gov

| Interacting Ligand Group | Target Enzyme Residue/Subsite | Type of Interaction | Reference |

| Keto-warhead (Oxyanion) | Cys145 (Oxyanion Hole) | Hydrogen Bond | nih.gov |

| P1 γ-lactam | His163 (S1 Subsite) | Hydrogen Bond | nih.gov |

| P2, P4, P5 moieties | S2, S4, S5 Subsites | Hydrophobic Interactions | nih.gov |

Conformational Adaptations of Target Macromolecules upon Ligand Binding

The binding of a ligand to a protein is often a dynamic process that can induce significant conformational changes in the target macromolecule. The binding of this compound-containing inhibitors to SARS-CoV-2 Mpro results in noticeable structural shifts in the enzyme. nih.gov

Structural comparisons of the ligand-free enzyme with the inhibitor-bound complex reveal that protein subsites S2, S4, and S5 undergo conformational adaptations to accommodate the inhibitor's P2, P4, and P5 moieties, respectively. nih.govresearchgate.net Furthermore, the protonation states of ionizable residues within the active site, such as His163, can adapt in response to inhibitor binding. nih.govnih.gov This structural plasticity is an intrinsic property of the enzyme that allows it to bind a range of substrates and inhibitors.

Biophysical Characterization of Ligand-Protein Complex Formation (e.g., binding thermodynamics, kinetics)

Biophysical techniques are essential for quantifying the interactions between ligands and their protein targets. While specific thermodynamic and kinetic data for this compound itself are not detailed in the provided context, studies on complex inhibitors containing this moiety provide insight. For instance, the binding thermodynamics of hybrid inhibitors like BBH-1, BBH-2, and NBH-2 with Mpro have been characterized and compared to other inhibitors like PF-07321332 (a component of Paxlovid). nih.govnih.gov

These studies reveal differences in binding enthalpies that can be explained by specific molecular interactions, such as the unconventional F···O interactions observed with PF-07321332, which may contribute to its more favorable enthalpy of binding. nih.gov Techniques like isothermal titration calorimetry can be employed to measure these thermodynamic parameters, providing a deeper understanding of the driving forces behind complex formation. nih.gov

| Inhibitor | Target | Key Thermodynamic Finding | Reference |

| BBH-1, BBH-2, NBH-2 | SARS-CoV-2 Mpro | Binding thermodynamics characterized for comparison. | nih.gov |

| PF-07321332 | SARS-CoV-2 Mpro | More favorable enthalpy of binding, potentially due to unconventional F···O interactions. | nih.gov |

Structure-Mechanism-Activity Relationship (SMAR) Studies in Biochemical Assays

Structure-Mechanism-Activity Relationship (SMAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For covalent inhibitors, the structure-activity relationship is influenced not only by non-covalent binding affinity but also by the reactivity of the electrophilic warhead. nih.gov

In the development of Mpro inhibitors, SMAR studies have guided the design of hybrid molecules. For example, the 3-amino-4-cyclobutyl-2-oxobutanamide (B1641236) moiety from boceprevir was strategically combined with other chemical fragments, such as a γ-lactam group and different warheads (e.g., nitrile or keto-benzothiazole), to create new inhibitors (BBH-1, BBH-2). nih.govnih.gov The antiviral properties of these new compounds were then evaluated in vitro. The results showed that these rationally designed hybrids demonstrated antiviral activities comparable to reference compounds like PF-07321332, validating the design strategy and providing a platform for further optimization. nih.govnih.gov These studies highlight how understanding the binding mechanism at a molecular level can inform the rational design of more effective therapeutic agents.

Future Research Directions and Emerging Opportunities for N Cyclobutyl 3 Oxobutanamide Chemistry

Integration with Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of β-keto amides has traditionally relied on methods such as the condensation of dianions of malonic acid mono-amides with acid chlorides. researchgate.net However, future research into the synthesis of N-cyclobutyl-3-oxobutanamide will likely focus on the integration of advanced catalytic systems to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has shown great promise in the formation of C–N bonds, a key step in amide synthesis. researchgate.net

Recent advancements have highlighted the use of nickel-catalyzed amidation of β-keto esters as a convergent and efficient method for producing α-amidated products. nih.gov Applying such a system to the synthesis of this compound could offer a more direct route with broader functional group tolerance. nih.gov Furthermore, copper-catalyzed reactions, such as the Ritter reaction with secondary alcohols, provide an alternative pathway for the synthesis of N-alkyl amides. sioc-journal.cn The exploration of these and other transition-metal catalysts, including palladium and rhodium, could lead to novel, highly selective synthetic routes to this compound and its derivatives.

Organocatalysis also presents a promising avenue for the stereoselective synthesis of related compounds, which could be adapted for this compound. researchgate.net The use of chiral organocatalysts could enable the asymmetric synthesis of derivatives with specific stereochemistries, which is of particular interest for applications in medicinal chemistry and materials science.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

This table presents hypothetical data based on research into analogous compounds.

| Catalyst System | Reactants | Potential Advantages |

| Nickelocene (B73246) | Cyclobutylamine and a suitable β-keto ester | High functional group tolerance, convergent synthesis. nih.gov |

| Copper(II) Triflate | Cyclobutyl alcohol and 3-oxobutanenitrile | Efficient N-alkylation under mild conditions. sioc-journal.cn |

| Chiral Squaramide | This compound and nitroolefins | Enantioselective conjugate addition for chiral derivatives. researchgate.net |

Development of Novel Mechanistic Probes for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new applications. Future research should focus on the development and application of novel mechanistic probes to monitor these reactions in real-time.

The development of fluorescent probes that can be incorporated into the this compound structure or the catalytic system could also offer a powerful tool for reaction monitoring. Changes in fluorescence upon substrate conversion or catalyst activation could provide a sensitive and continuous readout of the reaction progress.

Exploration of this compound in Materials Science Applications

The unique combination of a reactive β-keto group and a rigid cyclobutyl moiety suggests that this compound could be a valuable building block in materials science. The β-keto amide functionality can participate in a variety of polymerization reactions and can also act as a ligand for metal ions, opening up possibilities for the creation of novel polymers and coordination compounds.

One potential application is in the development of advanced polymers. The active methylene (B1212753) group in the 3-oxobutanamide structure can be utilized in Michael addition reactions, which are widely used in polymer synthesis. rsc.org The incorporation of the cyclobutyl group could impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and a higher glass transition temperature.

Furthermore, the ability of the β-keto amide to chelate with metal ions could be exploited in the design of functional materials. For example, coordination polymers or metal-organic frameworks (MOFs) incorporating this compound as a ligand could exhibit interesting catalytic, magnetic, or optical properties. These materials could find applications in areas such as gas storage, separation, and heterogeneous catalysis.

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To fully explore the potential of this compound, it is essential to develop high-throughput methods for the synthesis and screening of derivative libraries. The generation of a diverse range of analogues with modifications to both the cyclobutyl and the oxobutanamide parts of the molecule will be key to discovering new functionalities and applications.

Automated synthesis platforms, such as those utilizing flow chemistry, can significantly accelerate the production of compound libraries. rsc.orgchemistryworld.com These systems allow for the rapid variation of reactants and reaction conditions, enabling the synthesis of hundreds or even thousands of compounds in a short period. researchgate.net The integration of at-line or in-line analytical techniques, such as mass spectrometry and HPLC, can provide real-time quality control and reaction optimization. rsc.org

Once synthesized, these derivative libraries can be screened for a variety of properties using high-throughput screening (HTS) techniques. For example, in the context of materials science, libraries could be screened for thermal stability, polymerization activity, or metal-binding affinity. In medicinal chemistry, HTS could be used to identify compounds with interesting biological activities. The vast amount of data generated from these screens can then be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of future generations of compounds. chemistryworld.com

Table 2: Illustrative High-Throughput Synthesis Campaign for this compound Derivatives

This table presents a hypothetical experimental design.

| Variable Reactant 1 (Amines) | Variable Reactant 2 (Acylating Agents) | Reaction Conditions | Number of Derivatives |

| Cyclobutylamine, 3-methylcyclobutylamine, 3,3-dimethylcyclobutylamine | Diketene, Ethyl acetoacetate, Methyl 3-oxobutanoate | Automated flow reactor, various temperatures and catalysts | 9 |

| Cyclobutylamine | Ethyl 4-chloroacetoacetate, Ethyl 4-fluoroacetoacetate | Parallel synthesis in 96-well plates | 2 |

Q & A

Q. Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.8–2.1 ppm (cyclobutyl CH₂), δ 2.5–2.7 ppm (3-oxo CH₂), and δ 6.2 ppm (amide NH). ¹³C NMR confirms the 3-oxo carbonyl at ~208 ppm.

- IR : Strong absorption at ~1670 cm⁻¹ (amide C=O) and ~1710 cm⁻¹ (3-oxo C=O).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity with retention times of 8–10 minutes .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer :

Contradictions arise from assay variability (e.g., bacterial strains, cell lines) or impurity artifacts. Methodological solutions include:

- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew bioactivity.